molecular formula C14H15N3O2 B14664905 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)- CAS No. 40262-36-0

4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)-

Katalognummer: B14664905
CAS-Nummer: 40262-36-0
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: QQKQHLFZGJBZSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)- is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by the presence of a pyrimidine ring with two keto groups at positions 4 and 6, an allyl group at position 5, and a benzylamino group at position 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with an allyl-substituted pyrimidinedione precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)- undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrimidinedione derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)- exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-: Lacks the allyl group at position 5, which may affect its reactivity and applications.

    4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(methylamino)-: Contains a methylamino group instead of a benzylamino group, which can influence its chemical behavior and biological activity.

Uniqueness: 4,6(1H,5H)-Pyrimidinedione, 5-allyl-2-(benzylamino)- is unique due to the presence of both the allyl and benzylamino groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

40262-36-0

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

2-benzylimino-5-prop-2-enyl-1,3-diazinane-4,6-dione

InChI

InChI=1S/C14H15N3O2/c1-2-6-11-12(18)16-14(17-13(11)19)15-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H2,15,16,17,18,19)

InChI-Schlüssel

QQKQHLFZGJBZSW-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1C(=O)NC(=NCC2=CC=CC=C2)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.